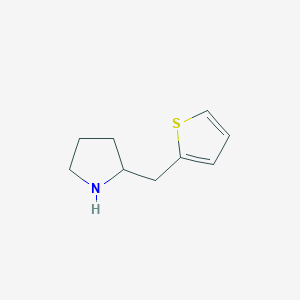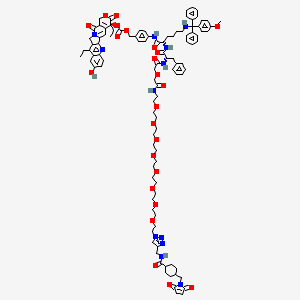
CL2-Mmt-SN38
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CL2-Mmt-SN38 is a derivative of SN-38, which is an active metabolite of the Topoisomerase I inhibitor Irinotecan (CPT-11). SN-38 is a potent anticancer agent, and this compound has been developed to enhance its therapeutic efficacy and stability .
Méthodes De Préparation
The preparation of CL2-Mmt-SN38 involves synthetic routes that typically start with SN-38. The synthesis includes the attachment of specific functional groups to enhance its solubility and stability. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
CL2-Mmt-SN38 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
CL2-Mmt-SN38 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of SN-38 derivatives and their interactions with various chemical reagents.
Biology: It is used to investigate the cellular mechanisms and pathways involved in cancer cell proliferation and apoptosis.
Medicine: It is used in preclinical and clinical studies to evaluate its efficacy as an anticancer agent. It has shown promising results in targeting tumor cells with minimal side effects.
Industry: It is used in the development of new drug formulations and delivery systems to enhance the therapeutic potential of SN-38
Mécanisme D'action
CL2-Mmt-SN38 exerts its effects by inhibiting Topoisomerase I, an enzyme involved in DNA replication. By stabilizing the DNA-Topoisomerase I complex, it prevents the re-ligation of DNA strands, leading to DNA damage and cell death. The molecular targets include cancer cells with high Topoisomerase I activity, and the pathways involved include the induction of apoptosis and inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
CL2-Mmt-SN38 is unique compared to other similar compounds due to its enhanced stability and solubility. Similar compounds include:
SN-38: The parent compound with potent anticancer activity but poor solubility.
Irinotecan (CPT-11): A prodrug that is metabolized to SN-38 in the body.
CL2-SN-38: Another derivative with different functional groups to enhance its therapeutic properties
Propriétés
Formule moléculaire |
C102H122N12O24 |
|---|---|
Poids moléculaire |
1900.1 g/mol |
Nom IUPAC |
[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] [4-[[(2S)-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoyl]amino]phenyl]methyl carbonate |
InChI |
InChI=1S/C102H122N12O24/c1-4-81-82-60-79(115)34-37-86(82)108-94-83(81)65-113-89(94)61-85-84(98(113)123)67-136-99(124)101(85,5-2)138-100(125)137-66-72-26-32-77(33-27-72)106-96(121)87(23-15-16-40-105-102(74-19-11-7-12-20-74,75-21-13-8-14-22-75)76-30-35-80(126-3)36-31-76)109-97(122)88(59-70-17-9-6-10-18-70)107-91(117)69-135-68-90(116)103-41-43-127-45-47-129-49-51-131-53-55-133-57-58-134-56-54-132-52-50-130-48-46-128-44-42-112-64-78(110-111-112)62-104-95(120)73-28-24-71(25-29-73)63-114-92(118)38-39-93(114)119/h6-14,17-22,26-27,30-39,60-61,64,71,73,87-88,105,115H,4-5,15-16,23-25,28-29,40-59,62-63,65-69H2,1-3H3,(H,103,116)(H,104,120)(H,106,121)(H,107,117)(H,109,122)/t71?,73?,87-,88-,101-/m0/s1 |
Clé InChI |
VBYLWGSFLJAJSE-WSVVYDBCSA-N |
SMILES isomérique |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC)NC(=O)[C@H](CC9=CC=CC=C9)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN3C=C(N=N3)CNC(=O)C3CCC(CC3)CN3C(=O)C=CC3=O)C2=NC2=C1C=C(C=C2)O |
SMILES canonique |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC)NC(=O)C(CC9=CC=CC=C9)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN3C=C(N=N3)CNC(=O)C3CCC(CC3)CN3C(=O)C=CC3=O)C2=NC2=C1C=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12429162.png)
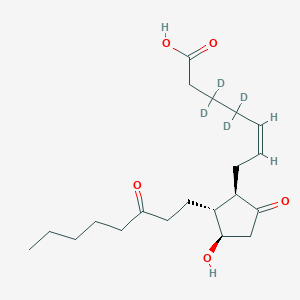
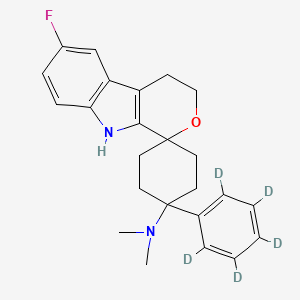
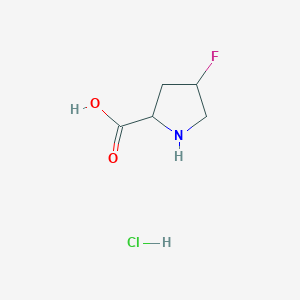
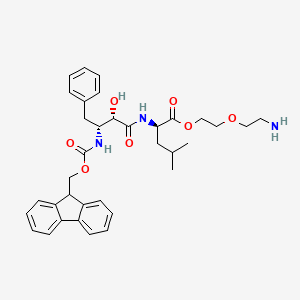
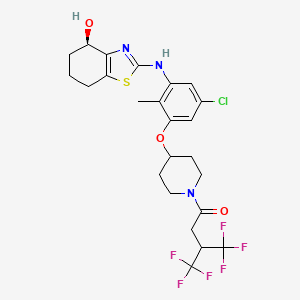
![3-methoxy-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B12429193.png)
![(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12429201.png)
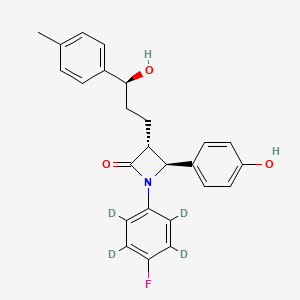
![N-[5-[3-[[4-(2-aminoethyl)piperazin-1-yl]methyl]phenyl]-2-(4-methylpiperazin-1-yl)phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12429220.png)
![5-[4-(5-fluoro-2-methylphenyl)piperazin-1-yl]-N-[4-(1H-imidazol-5-yl)phenyl]pentanamide](/img/structure/B12429228.png)
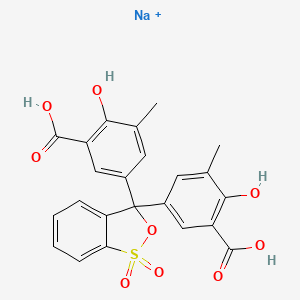
![1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]-](/img/structure/B12429242.png)
